(1R,5S)-rel-tert-Butyl 6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate
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Overview
Description
(1R,5S)-rel-tert-Butyl 6-amino-3-azabicyclo[320]heptane-3-carboxylate is a bicyclic compound featuring an azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-rel-tert-Butyl 6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate typically involves the following steps:
Formation of the Azabicyclo Structure: This is achieved through a cyclization reaction involving a suitable precursor, such as a substituted cyclopentene derivative.
Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, often using ammonia or an amine derivative under controlled conditions.
tert-Butyl Protection: The carboxylate group is protected using tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Ammonia, amine derivatives; reactions are often carried out in polar solvents like ethanol or methanol.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1R,5S)-rel-tert-Butyl 6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is employed in studies investigating the interaction of bicyclic amines with biological receptors.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (1R,5S)-rel-tert-Butyl 6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s bicyclic structure allows it to fit into receptor binding sites, modulating their activity and influencing biological pathways related to neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- (1R,5S)-tert-Butyl 6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate
- (1R,5S)-tert-Butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate
- (1R,5S)-tert-Butyl 6-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate
Uniqueness
(1R,5S)-rel-tert-Butyl 6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate is unique due to its specific stereochemistry and the presence of both an amino group and a tert-butyl ester. This combination of features enhances its binding affinity and selectivity for certain biological targets, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
tert-butyl (1R,5S)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-7-4-9(12)8(7)6-13/h7-9H,4-6,12H2,1-3H3/t7-,8+,9?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZSRECJUBGQCE-ZQTLJVIJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C2C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CC([C@@H]2C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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